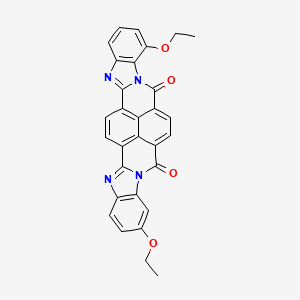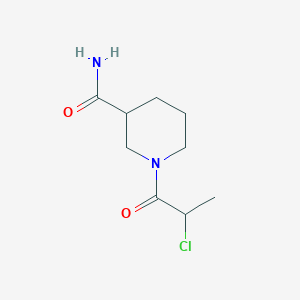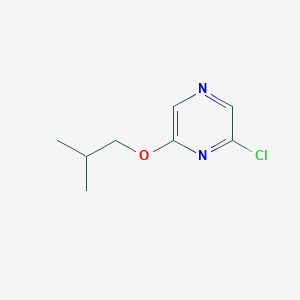![molecular formula C14H16N2O3 B3362850 N-[4-(3-Oxobutanamido)phenyl]cyclopropanecarboxamide CAS No. 1016530-73-6](/img/structure/B3362850.png)
N-[4-(3-Oxobutanamido)phenyl]cyclopropanecarboxamide
Descripción general
Descripción
N-[4-(3-Oxobutanamido)phenyl]cyclopropanecarboxamide is a chemical compound with the CAS Number: 1016530-73-6 . It has a molecular weight of 260.29 and its IUPAC name is N-[4-(acetoacetylamino)phenyl]cyclopropanecarboxamide . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16N2O3/c1-9(17)8-13(18)15-11-4-6-12(7-5-11)16-14(19)10-2-3-10/h4-7,10H,2-3,8H2,1H3,(H,15,18)(H,16,19) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular formula is C14H16N2O3 .Aplicaciones Científicas De Investigación
Anticancer Applications
Cinnamic acid derivatives, which share structural motifs with N-[4-(3-Oxobutanamido)phenyl]cyclopropanecarboxamide, have been extensively studied for their anticancer potentials. These compounds, including amides, esters, and hydrazides, have demonstrated significant antitumor efficacy. The flexibility of the cinnamoyl moiety allows for a wide range of synthetic modifications, leading to various derivatives with enhanced biological activities. The review by De, Baltas, and Bedos-Belval (2011) provides a comprehensive overview of the synthesis and biological evaluation of cinnamoyl derivatives in anticancer research, highlighting the underutilized potential of these compounds despite their rich medicinal tradition (De, Baltas, & Bedos-Belval, 2011).
Superoxide Dismutase (SOD)-Mimetic Activity and DNA Interaction
The mixed copper(II) complexes containing non-steroidal anti-inflammatory drugs (NSAIDs) and phenanthroline functionalities exhibit remarkable SOD-mimetic activity and DNA intercalating properties. These complexes have shown to interact with DNA through intercalation and redox-cycling mechanisms, leading to the generation of reactive oxygen species (ROS) that contribute to DNA damage. The study conducted by Šimunková et al. (2019) focuses on the structure, SOD-mimetic activity, interaction with albumin, and DNA damage studies of these complexes, offering insights into their potential anticancer activities. The study emphasizes the importance of structural optimization for enhancing biological effects and the potential of these complexes in drug discovery for treating diseases related to oxidative stress (Šimunková et al., 2019).
Environmental and Biotechnological Applications
Beyond medical applications, derivatives similar to this compound have been explored for their utility in environmental and biotechnological contexts. For example, laccases, enzymes capable of oxidizing phenolic and non-phenolic lignin-related compounds as well as environmental pollutants, have been applied in various industries, including paper and pulp, textile, and petrochemical sectors. These enzymes also find use in medical diagnostics, bioremediation, water purification systems, and as ingredients in cosmetics. The reviews by Couto and Herrera (2006) discuss the versatility and applications of laccases, highlighting their potential in detoxifying industrial effluents and their role in sustainable environmental management (Couto & Herrera, 2006).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
N-[4-(3-oxobutanoylamino)phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9(17)8-13(18)15-11-4-6-12(7-5-11)16-14(19)10-2-3-10/h4-7,10H,2-3,8H2,1H3,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVCZFMFLUTDHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




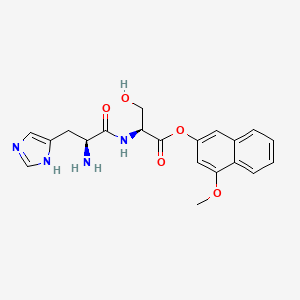
![1-(3,3,5-Trimethyl-1-cyclohexen-1-YL)-4-[3-[1-(3,5,5-trimethyl-1-cyclohexen-1-YL)-4-piperidyl]propyl]piperidine](/img/structure/B3362773.png)
![5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3362789.png)
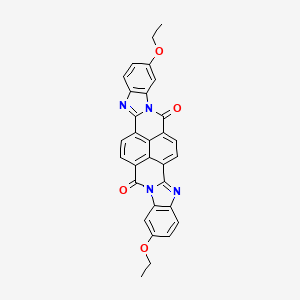
![2-chloro-N-[6-(piperidin-1-yl)pyridin-3-yl]acetamide](/img/structure/B3362800.png)
![4-Propoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3362801.png)
